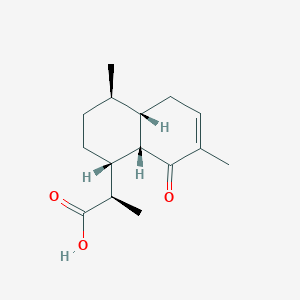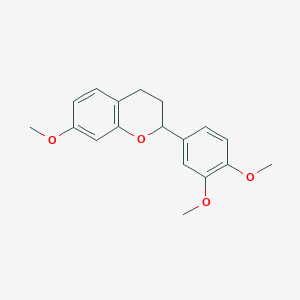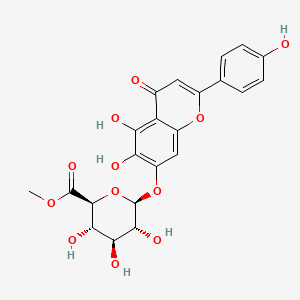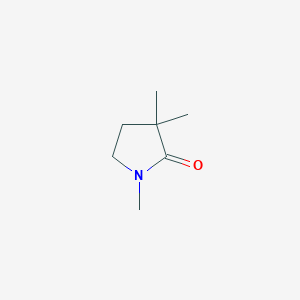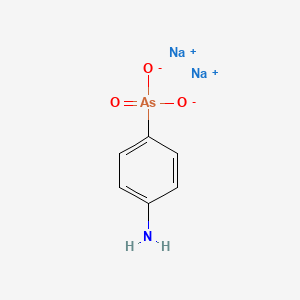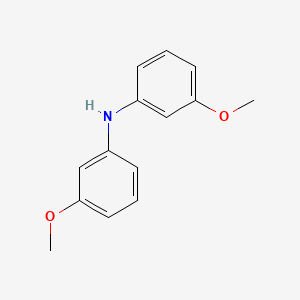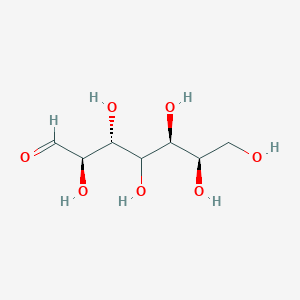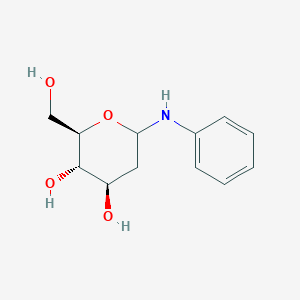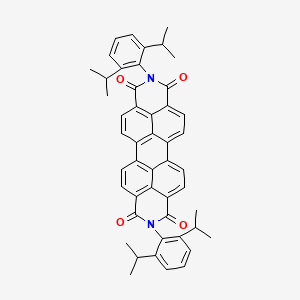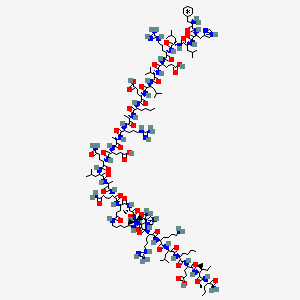
Astressin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astressin is a peptide compound known for its role as a corticotropin-releasing hormone receptor antagonist. It is primarily used in scientific research to study the effects of stress and related physiological responses. This compound has been shown to inhibit the synthesis of adrenocorticotropic hormone and cortisol, making it a valuable tool in stress-related research .
Aplicaciones Científicas De Investigación
Astressin has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and peptide bond formation.
Biology: Investigates the role of corticotropin-releasing hormone in stress responses.
Medicine: Explores potential therapeutic applications for stress-related disorders, including anxiety and depression.
Industry: Utilized in the development of stress-related assays and diagnostic tools
Mecanismo De Acción
Astressin exerts its effects by binding to corticotropin-releasing hormone receptors, thereby blocking the action of endogenous corticotropin-releasing hormone. This inhibition reduces the synthesis of adrenocorticotropic hormone and cortisol, which are key mediators of the stress response. The molecular targets of this compound include corticotropin-releasing hormone receptor type 1 and type 2, which are involved in the regulation of the hypothalamic-pituitary-adrenal axis .
Safety and Hazards
Direcciones Futuras
There is growing evidence supporting the role of corticotropin-releasing factor (CRF) signaling pathways in the stress response . The activation of CRF receptors type 1 and type 2 has been linked with stress-related alterations of gut motor function . This could lead to the development of new approaches for irritable bowel syndrome .
Análisis Bioquímico
Biochemical Properties
Astressin interacts with CRH receptors, specifically inhibiting their activity . It has been shown to prevent the inhibitory effect of ghrelin, a key peptide in the regulation of energy homeostasis, on luteinizing hormone pulse frequency . This suggests that this compound may play a role in modulating hormonal responses in the body .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent the decrease in luteal progesterone and luteinizing hormone (LH) release during stress challenges in rhesus monkeys . This suggests that this compound can influence cell function by modulating hormone release .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with CRH receptors. It acts as a nonselective antagonist, reducing the activity of these receptors . This can lead to changes in hormone synthesis and release, as well as alterations in cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving rhesus monkeys, this compound was shown to prevent the decrease in LH pulse frequency induced by ghrelin over a 5-hour infusion period . This suggests that this compound can have long-lasting effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Given its role as a CRH antagonist, it is likely that it interacts with enzymes or cofactors involved in the synthesis and release of hormones like adrenocorticotropic hormone and cortisol
Transport and Distribution
As a CRH antagonist, it is likely that it interacts with CRH receptors located in various tissues throughout the body
Subcellular Localization
Given its role as a CRH antagonist, it is likely that it interacts with CRH receptors located on the cell membrane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Astressin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection and coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative high-performance liquid chromatography are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Astressin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Deprotection Reagents: Trifluoroacetic acid, piperidine.
Cleavage Reagents: Hydrofluoric acid, trifluoroacetic acid.
Major Products
The major product of this compound synthesis is the peptide itself, with the sequence determined by the specific research requirements. Side products may include truncated peptides or peptides with incomplete deprotection .
Comparación Con Compuestos Similares
Similar Compounds
Astressin-B: A more potent analog of this compound with similar receptor binding properties.
Antalarmin: Another corticotropin-releasing hormone receptor antagonist with a different chemical structure.
Urocortin: An agonist of corticotropin-releasing hormone receptors, used for comparative studies
Uniqueness
This compound is unique in its ability to non-selectively inhibit both corticotropin-releasing hormone receptor type 1 and type 2, making it a versatile tool in stress-related research. Its peptide nature also allows for easy modification and synthesis of analogs with varying properties .
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIIXJJVYSMCV-MGDXKYBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H269N49O42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3563.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


